3-((1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ylthio)-1H-1,2,4-triazole
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Overview
Description
3-((1R,2S,4S)-Bicyclo[221]heptan-2-ylthio)-1H-1,2,4-triazole is a compound that features a unique bicyclic structure combined with a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-((1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ylthio)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
3-((1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ylthio)-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Biology: It is used in biochemical studies to understand its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- (1R,4S)-3-Azabicyclo[2.2.1]heptan-2-one
- rac-(1R,2S,4S)-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride
Uniqueness
Properties
Molecular Formula |
C9H13N3S |
---|---|
Molecular Weight |
195.29 g/mol |
IUPAC Name |
5-[[(1R,2S,4S)-2-bicyclo[2.2.1]heptanyl]sulfanyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C9H13N3S/c1-2-7-3-6(1)4-8(7)13-9-10-5-11-12-9/h5-8H,1-4H2,(H,10,11,12)/t6-,7+,8-/m0/s1 |
InChI Key |
SMXHSZHXESGFPO-RNJXMRFFSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1C[C@@H]2SC3=NC=NN3 |
Canonical SMILES |
C1CC2CC1CC2SC3=NC=NN3 |
Origin of Product |
United States |
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